

Application Notes and Protocols for Adenophostin A in Calcium Imaging

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Compound of Interest

Compound Name: Adenophostin A

Cat. No.: B126412

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Adenophostin A is a potent and metabolically stable agonist of the inositol 1,4,5-trisphosphate (IP₃) receptor (IP₃R).[1][2][3] Originally isolated from the fungus *Penicillium brevicompactum*, it has emerged as a powerful tool for studying intracellular calcium (Ca²⁺) signaling.[4] The IP₃ receptor is an intracellular ligand-gated Ca²⁺ release channel located on the endoplasmic reticulum (ER).[5] Upon agonist binding, the channel opens, allowing the release of Ca²⁺ from the ER stores into the cytosol, which triggers a wide array of cellular processes.

Adenophostin A is structurally distinct from IP₃ but mimics its essential binding features, resulting in a significantly higher affinity and potency for all three mammalian IP₃R subtypes (IP₃R1, IP₃R2, and IP₃R3). Its enhanced stability against metabolic degradation, compared to the rapidly metabolized IP₃, ensures a more sustained and reproducible cellular response. These properties make **Adenophostin A** an invaluable pharmacological tool for investigating the dynamics of Ca²⁺ signaling pathways in various cell types.

Data Presentation

Quantitative Comparison of Adenophostin A and IP₃

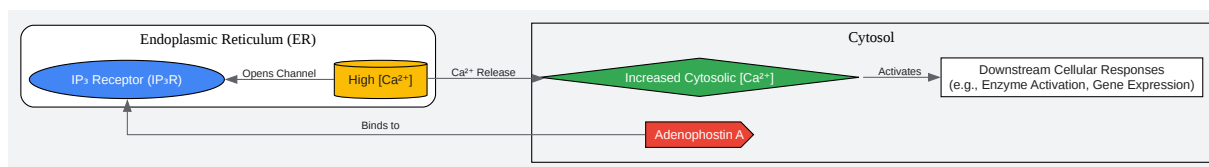
The following table summarizes the potency (EC₅₀) and binding affinity (K_i) of **Adenophostin A** compared to the endogenous ligand, IP₃, for the type 1 IP₃ receptor (IP₃R1). **Adenophostin A** demonstrates approximately 10-fold greater potency across all receptor subtypes.

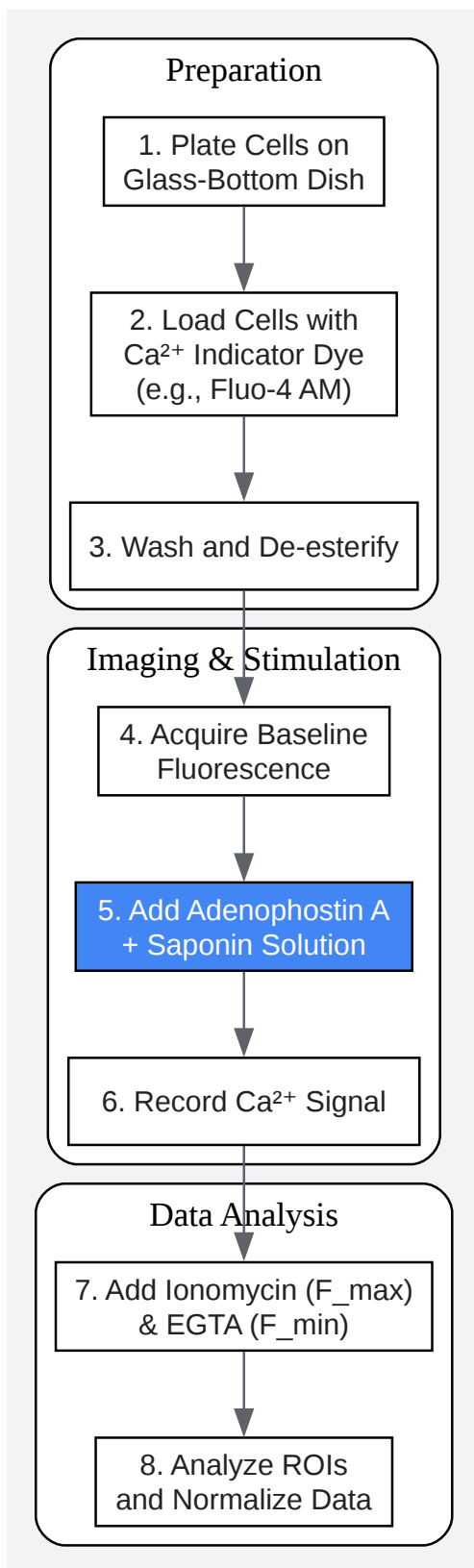
Ligand	Parameter	Value (IP ₃ R1)	Reference
Adenophostin A	EC ₅₀	11 nM	
	K _i	10 nM	
Inositol 1,4,5-trisphosphate (IP ₃)	EC ₅₀	100 nM	
	K _i	41 nM	

EC₅₀: Half-maximal effective concentration required to induce a response. K_i: Inhibition constant, indicating binding affinity.

Signaling Pathway and Mechanism of Action

Adenophostin A activates the IP₃ receptor, a tetrameric channel in the membrane of the endoplasmic reticulum. The binding of **Adenophostin A** to the IP₃-binding core (IBC) on each subunit induces a conformational change that opens the central pore of the channel. This allows for the rapid efflux of stored Ca²⁺ from the ER into the cytoplasm, increasing the cytosolic Ca²⁺ concentration. This Ca²⁺ signal can then propagate throughout the cell, often as waves or oscillations, and activate a multitude of downstream Ca²⁺-dependent enzymes and cellular processes. The high affinity of **Adenophostin A** is partly attributed to a cation- π interaction between its adenine moiety and a conserved arginine residue within the IBC.





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References

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